2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid
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Overview
Description
2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the second position and a hydroxyimino group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The hydroxy and hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyimino group under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-3-formylbenzoic acid.
Reduction: Formation of 2-hydroxy-3-aminomethylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzoic acid:
3-hydroxybenzoic acid: Known for its antimicrobial properties.
2-hydroxy-3-methylbenzoic acid: Used in the synthesis of various organic compounds.
Uniqueness
2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid is unique due to the presence of both hydroxy and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
7383-10-0 |
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Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-hydroxy-3-[(E)-hydroxyiminomethyl]benzoic acid |
InChI |
InChI=1S/C8H7NO4/c10-7-5(4-9-13)2-1-3-6(7)8(11)12/h1-4,10,13H,(H,11,12)/b9-4+ |
InChI Key |
ODJUAOYUYSAJAY-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)/C=N/O |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C=NO |
Origin of Product |
United States |
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